Cas no 3999-10-8 (5-phenyl-2H-tetrazole)

5-phenyl-2H-tetrazole structure
5-phenyl-2H-tetrazole structure
Product Name:5-phenyl-2H-tetrazole
N.o CAS:3999-10-8
MF:C7H6N4
MW:146.14934015274
CID:925134
PubChem ID:87425
Update Time:2025-04-19

5-phenyl-2H-tetrazole Propriedades químicas e físicas

Nomes e Identificadores

    • 5-phenyl-2H-tetrazole
    • 5-Phenyl-1(H)-tetrazole
    • 5-phenyl-2-H-tetrazole
    • EINECS 241-950-8
    • NS00014422
    • UNII-L66K25GN4V
    • BBL038156
    • D70932
    • Enamine_005030
    • SCHEMBL4950
    • NSC11138
    • HMS1408E14
    • Tox21_301684
    • 5-Phenyl tetrazole
    • L66K25GN4V
    • 5-Phenyl(1H)tetrazole
    • 5-phenyl-1H-1,2,3,4-tetrazole
    • MFCD01451271
    • phenyl-tetrazole
    • SMR000419890
    • 5-Phenyl-1H-tetrazol
    • NCGC00256045-01
    • P1109
    • EN300-02959
    • 5-Phenyltetrazole
    • A23408
    • CAS-18039-42-4
    • Expandex 5PT
    • STK020781
    • NCGC00246367-01
    • 5 -Phenyltetrazole
    • IDI1_007617
    • NSC-11138
    • 5-phenyl-tetrazole
    • 5-Phenyl-1H-tetrazole, 99%
    • 5-Phenyl-2H-tetraazole, AldrichCPR
    • MFCD00022388
    • 18039-42-4
    • AE-641/00394022
    • 5-Phenyltetrazole (VAN)
    • phenyl tetrazole
    • AKOS000277280
    • 2H-Tetrazole, 5-phenyl-
    • MA 1623
    • NSC 11138
    • Kempore 50XPT
    • DB-011455
    • CS-0016050
    • Expandex OX 5PT
    • Z56887706
    • AKOS000262997
    • CHEMBL39261
    • 5-Phenyltetrazole;1H-Tetrazole, 5-phenyl-
    • W-107812
    • 3999-10-8
    • 5-phenyl-2H-1,2,3,4-tetrazole
    • DTXCID4024858
    • HMS2797H22
    • BCP21892
    • Q27282760
    • 5-Phenyl-1H-tetraazole
    • 5-Phenyl-1H-tetrazole
    • DTXSID6044858
    • (tetrazol-5-yl)benzene
    • AM20060882
    • Tetrazole, 5-phenyl-
    • AC-17071
    • CS-10905
    • BDBM50078835
    • 1H-Tetrazole, 5-phenyl-
    • Phenyltetrazole
    • AC-8304
    • PS-4462
    • MLS000779707
    • 5-phenyl-2H-1,2,3,4-tetraazole
    • 5-Phenyl-1H-tetraazole #
    • Inchi: 1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11)
    • Chave InChI: MARUHZGHZWCEQU-UHFFFAOYSA-N
    • SMILES: N1=C(C2C=CC=CC=2)N=NN1

Propriedades Computadas

  • Massa Exacta: 146.059246
  • Massa monoisotópica: 146.059246
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 122
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 54.5
  • XLogP3: 1.1
Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd